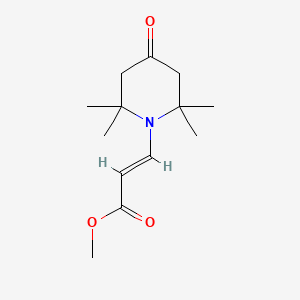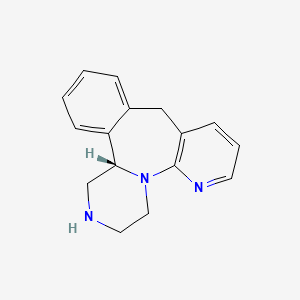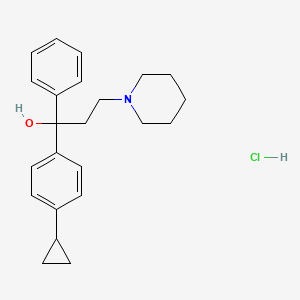
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves several steps, typically starting with the preparation of the cyclopropylphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phenyl and piperidinyl groups. Common synthetic routes include:
Grignard Reaction: The cyclopropylphenyl intermediate reacts with phenylmagnesium bromide to form the desired product.
Hydrogenation: The intermediate undergoes hydrogenation in the presence of a palladium catalyst to reduce any double bonds.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to control the reaction rate and yield.
Scientific Research Applications
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in manufacturing processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride can be compared with similar compounds, such as:
1-(4-Cyclopropylphenyl)-3-(1-piperidinyl)propanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenyl-3-(1-piperidinyl)propanol: Lacks the cyclopropyl group, affecting its stability and biological activity.
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)ethanol: The ethanol group alters its solubility and reactivity compared to the propanol derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
130820-46-1 |
|---|---|
Molecular Formula |
C23H30ClNO |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19;/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2;1H |
InChI Key |
XHNKBLVSQZDYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


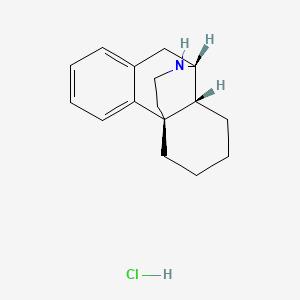
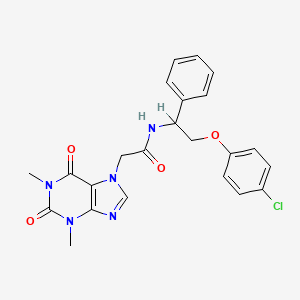

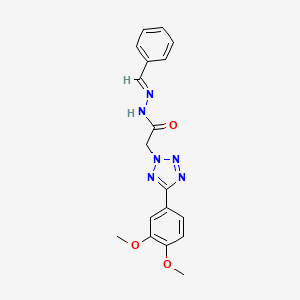

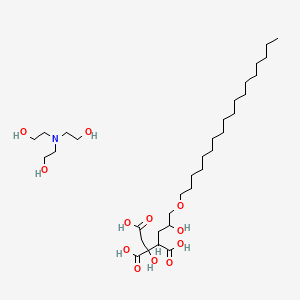

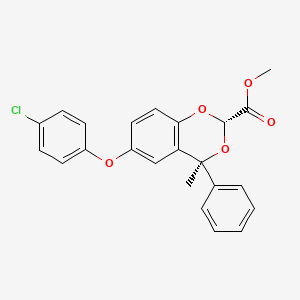
![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
